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molecular formula C20H26N2O B8704214 (1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol CAS No. 220364-89-6

(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol

Cat. No. B8704214
M. Wt: 310.4 g/mol
InChI Key: FAJPYLKQFGMWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05866562

Procedure details

2.26 g (7.3 mmol) of (1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol are dissolved in 150 ml of methanol and hydrogenated at room temperature and normal pressure in the presence of 0.5 g of 10% palladium on activated charcoal. [1,4]-Diazepan-6-yl-methanol is obtained in the form of a light yellow oil by filtration and concentration of the filtrate.
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:14][CH:13]([CH2:15][OH:16])[CH2:12][N:11](CC2C=CC=CC=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[NH:8]1[CH2:14][CH:13]([CH2:15][OH:16])[CH2:12][NH:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
2.26 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC(C1)CO)CC1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CCNCC(C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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